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4,4-Difluoropentan-1-amine hydrochloride Documentation Hub

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  • Product: 4,4-Difluoropentan-1-amine hydrochloride
  • CAS: 1455037-35-0

Core Science & Biosynthesis

Foundational

Engineering Metabolic Stability: A Technical Whitepaper on 4,4-Difluoropentan-1-amine Hydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4,4-Difluoropentan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4,4-Difluoropentan-1-amine hydrochloride has emerged as a critical aliphatic building block, particularly in the development of targeted kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural utility, a self-validating synthetic methodology, and its application in the Ras/Raf/MEK/ERK signaling cascade.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of a building block is essential for downstream reaction stoichiometry and analytical tracking. The table below summarizes the core specifications of 4,4-difluoropentan-1-amine hydrochloride and its free base counterpart.

PropertySpecification
Chemical Name 4,4-Difluoropentan-1-amine hydrochloride
CAS Number (Salt) 1455037-35-0[2]
CAS Number (Free Base) 590-74-9[3]
Molecular Weight 159.61 g/mol [2]
Molecular Formula C₅H₁₂ClF₂N[2]
SMILES Cl.CC(CCCN)(F)F[2]
Physical State Solid (typically handled under inert atmosphere)

The Strategic Role of Gem-Difluoroalkanes in Medicinal Chemistry

As an Application Scientist, I emphasize that the selection of a 4,4-difluoropentyl moiety over a standard pentyl chain is never arbitrary. The causality behind this design choice rests on three pillars:

  • Metabolic Shielding: Aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation (specifically ω -1 and ω -2 hydroxylation). The strong C-F bond (approx. 116 kcal/mol) at the 4-position effectively blocks oxidative metabolism at this vulnerable site, prolonging the drug's half-life.

  • Lipophilicity and Permeability (logD Modulation): The gem-difluoro group increases the overall lipophilicity of the aliphatic tail. This enhances passive membrane permeability, a critical factor for intracellular targets like Raf kinases.

  • pKa Attenuation: The strong electron-withdrawing inductive effect (-I effect) of the CF₂ group propagates down the alkyl chain. While separated by three methylene units, it subtly lowers the pKa of the terminal amine, optimizing its ionization state at physiological pH (7.4) and influencing target residence time.

Validated Synthetic Methodology

Synthesizing aliphatic amines with distal gem-difluoro groups requires careful route selection. Direct reductive amination of fluorinated ketones often fails due to the instability of intermediates (e.g., spontaneous cyclization to pyrrolines). Therefore, a linear, functional-group-tolerant approach is required.

Step-by-Step Self-Validating Protocol
  • Step 1: Deoxofluorination

    • Procedure: Dissolve ethyl levulinate (ethyl 4-oxopentanoate) in anhydrous CH₂Cl₂ at 0°C. Dropwise add Diethylaminosulfur trifluoride (DAST). Warm to room temperature and stir for 12 hours.

    • Causality: DAST chemoselectively converts the ketone to a gem-difluoro group without reacting with the ester.

    • In-Process Control (IPC): ¹⁹F NMR of an aliquot will show a characteristic multiplet around -90 to -100 ppm, confirming complete consumption of the ketone.

  • Step 2: Ester Reduction

    • Procedure: Slowly add the resulting ethyl 4,4-difluoropentanoate to a suspension of LiAlH₄ in anhydrous THF at 0°C. Quench with the Fieser method (water/NaOH).

    • IPC: TLC (n-hexane/EtOAc 3:1) with KMnO₄ stain to confirm the disappearance of the ester and the appearance of 4,4-difluoropentan-1-ol.

  • Step 3: Tosylation

    • Procedure: React the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C to yield 4,4-difluoropentyl 4-methylbenzenesulfonate[1].

    • Causality: A tosylate is a superior leaving group compared to halides for aliphatic chains, minimizing E2 elimination side-reactions during the subsequent nucleophilic attack.

    • IPC: LC-MS analysis to verify the mass of the tosylate intermediate.

  • Step 4: Azidation

    • Procedure: Heat the tosylate with NaN₃ in DMF at 80°C for 8 hours.

    • Causality: The azide route is strictly chosen over direct amination with NH₃ to prevent over-alkylation, which would yield unwanted secondary or tertiary amines.

    • IPC: IR spectroscopy of the crude organic layer will show a massive, diagnostic azide stretch at ~2100 cm⁻¹.

  • Step 5: Reduction and Salt Formation

    • Procedure: Subject the 4,4-difluoropentyl azide to catalytic hydrogenation (Pd/C, H₂ balloon) in methanol. Filter through Celite, then immediately treat the filtrate with ethereal HCl (2M). Concentrate in vacuo.

    • Causality: The free base (CAS 590-74-9) is volatile and prone to oxidative degradation[3]. Immediate trapping as the hydrochloride salt (CAS 1455037-35-0) ensures a stable, crystalline product suitable for long-term storage[2].

Synthesis SM Ethyl Levulinate (Ethyl 4-oxopentanoate) Step1 DAST Fluorination (CH2Cl2, 0°C to RT) SM->Step1 Int1 Ethyl 4,4-difluoropentanoate Step1->Int1 Step2 LiAlH4 Reduction (THF, 0°C) Int1->Step2 Int2 4,4-difluoropentan-1-ol Step2->Int2 Step3 Tosylation (TsCl, Pyridine) Int2->Step3 Int3 4,4-difluoropentyl tosylate Step3->Int3 Step4 Azidation (NaN3, DMF, 80°C) Int3->Step4 Int4 4,4-difluoropentyl azide Step4->Int4 Step5 Hydrogenation & HCl (Pd/C, H2, MeOH, HCl) Int4->Step5 Product 4,4-Difluoropentan-1-amine HCl CAS: 1455037-35-0 Step5->Product

Synthetic workflow for 4,4-difluoropentan-1-amine hydrochloride from ethyl levulinate.

Application in Kinase Inhibitor Design (Raf/MEK/ERK Pathway)

The primary industrial application of 4,4-difluoropentan-1-amine hydrochloride is as a precursor for advanced active pharmaceutical ingredients (APIs). Notably, it is utilized in the synthesis of potent Raf kinase inhibitors, such as those developed by Deciphera Pharmaceuticals[1],[4].

In these synthetic workflows, the 4,4-difluoropentyl moiety is often appended to a urea or heterocyclic core (e.g., via reaction of the tosylate intermediate with dibenzylamine or direct coupling of the amine)[1]. Once integrated into the drug molecule, this moiety binds within the hydrophobic pockets of the Raf kinase domain. By inhibiting Raf, the drug effectively halts the downstream phosphorylation cascade (MEK1/2 and ERK1/2), preventing the uncontrolled gene transcription that drives tumor proliferation in cancers with Ras/Raf mutations.

MAPK Signal Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Signal->RTK Ras Ras (GTPase) RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Gene Transcription (Proliferation/Survival) ERK->Nucleus Inhibitor Raf Inhibitor (4,4-difluoropentyl derivative) Inhibitor->Raf Allosteric/ATP-competitive block

MAPK signaling cascade illustrating the intervention point of Raf inhibitors.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch, the final 4,4-difluoropentan-1-amine hydrochloride must pass strict analytical criteria:

  • ¹H NMR (400 MHz, D₂O): Look for the characteristic triplet of the terminal methyl group adjacent to the CF₂ ( 1.6 ppm, J = 18 Hz due to H-F coupling), the central methylene protons, and the downfield shift of the CH₂ adjacent to the primary ammonium salt ( 3.0 ppm).

  • ¹⁹F NMR (376 MHz, D₂O): A distinct multiplet around -95 ppm confirms the presence of the intact gem-difluoro moiety.

  • LC-MS (ESI+): The method should utilize a volatile buffer (e.g., 0.1% Formic Acid in Water/MeCN). The expected mass for the free base [M+H]+ is m/z 124.1. The chloride counterion will not be visible in positive ion mode.

References

  • Source: accelsci.
  • Source: bldpharm.
  • Source: patents.google.
  • Title: US11395818B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)

Sources

Exploratory

Literature review on 4,4-Difluoropentan-1-amine hydrochloride in drug discovery

An In-depth Technical Guide to 4,4-Difluoropentan-1-amine Hydrochloride in Drug Discovery Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,4-Difluoropentan-1-amine Hydrochloride in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, modulate the acidity or basicity of nearby functional groups, and increase binding affinity to target proteins.[1][3][4]

Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) has emerged as a particularly valuable functionality.[5][6] This group can act as a bioisosteric replacement for other functionalities, such as ketones or ethers, while offering significant advantages in terms of chemical and metabolic inertness.[7][8][9] Fluorinated amines, in particular, are highly sought-after building blocks because the presence of fluorine can tune the basicity of the amine, a critical parameter for bioavailability and off-target interactions.[3][4]

This guide provides an in-depth technical overview of 4,4-Difluoropentan-1-amine hydrochloride (CAS: 1455037-35-0), a versatile building block that combines the benefits of a primary amine for synthetic elaboration with the strategic placement of a gem-difluoro group. We will explore its physicochemical properties, synthetic considerations, and its application as a strategic tool for addressing common challenges in drug development, such as metabolic instability and the fine-tuning of molecular properties.

PART 1: Physicochemical Profile and Strategic Implications

The unique arrangement of atoms in 4,4-Difluoropentan-1-amine hydrochloride dictates its utility in drug design. The presence of the gem-difluoro group at the 4-position imparts specific characteristics that are highly desirable in medicinal chemistry.

PropertyValue / DescriptionRationale & Impact in Drug Discovery
CAS Number 1455037-35-0[10]Unique identifier for substance registration and procurement.
Molecular Formula C5H12ClF2N[10]Defines the elemental composition.
Molecular Weight 159.61 g/mol [10]A low molecular weight makes it an ideal building block for fragment-based or lead optimization campaigns, helping to maintain "rule-of-five" compliance.
Basicity (pKa) Lower than non-fluorinated pentan-1-amine.The two strongly electron-withdrawing fluorine atoms significantly reduce the electron density on the nitrogen atom via the inductive effect. This lowers the pKa of the amine, reducing its basicity.[3][4][11] This is crucial for avoiding excessive protonation at physiological pH, which can hinder cell membrane permeability and improve oral bioavailability.
Lipophilicity (LogP) Moderately increased.The CF2 group is more lipophilic than a CH2 group. Its incorporation can help modulate the overall lipophilicity of a final compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[6][12]
Metabolic Stability High at the C4 position.The carbon-fluorine bond (bond energy ~110 kcal/mol) is significantly stronger than a carbon-hydrogen bond (~105 kcal/mol for a secondary C-H).[13] This makes the 4-position highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common metabolic pathway for alkyl chains.[13][14]
Hydrogen Bonding The C-F bonds can act as weak hydrogen bond acceptors.While not as strong as traditional hydrogen bond acceptors like oxygen or nitrogen, the polarized C-F bonds can participate in weak interactions within a protein binding pocket, potentially influencing binding affinity and selectivity.[9]

PART 2: Synthesis and Chemical Accessibility

The utility of any building block is directly tied to its synthetic accessibility. While the use of fluorinated building blocks is the predominant strategy in drug discovery, the methods for their synthesis must be robust and scalable.[15]

Conceptual Synthetic Workflow

A common and effective method for the synthesis of gem-difluorinated compounds involves the deoxofluorination of a corresponding ketone precursor. The following is a plausible and widely utilized approach for accessing 4,4-Difluoropentan-1-amine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation Start 4-Oxopentanenitrile Ketone 4,4-Difluoropentanenitrile Start->Ketone Fluorination Amine 4,4-Difluoropentan-1-amine Ketone->Amine Nitrile Reduction Reagent1 DAST or Deoxo-Fluor® Reagent1->Ketone Final 4,4-Difluoropentan-1-amine HCl Amine->Final Acid Treatment Reagent2 LiAlH4 or H2/Catalyst Reagent2->Amine Reagent3 HCl in Ether/Dioxane Reagent3->Final G cluster_0 Metabolically Labile Group cluster_1 Metabolically Stable Bioisostere Ketone Ketone (C=O) CF2 gem-Difluoro (-CF2-) Ketone->CF2 Improves Stability Reduces Polarity Ether Ether (-O-) Ether->CF2 Blocks O-Dealkylation Maintains H-Bond Acceptor

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Improving yield in 4,4-Difluoropentan-1-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 4,4-Difluoropentan-1-amine hydrochloride [1]. As a Senior Application Scientist, I have designed this guide to address the most common yield-limiting bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,4-Difluoropentan-1-amine hydrochloride [1]. As a Senior Application Scientist, I have designed this guide to address the most common yield-limiting bottlenecks in gem-difluoro amine synthesis: uncontrolled elimination during deoxofluorination and hygroscopic failure during salt isolation.

Below, you will find diagnostic troubleshooting, mechanistic visualizations, quantitative benchmarking, and self-validating protocols to ensure high-yield, reproducible results.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: When scaling up the synthesis, my deoxofluorination of 5-(Boc-amino)pentan-2-one using DAST yields predominantly the monofluoroalkene elimination byproduct. How can I shift the pathway toward the desired gem-difluoro product? A: The formation of monofluoroalkenes is a classic pitfall when using liquid aminosulfur trifluorides like DAST or Deoxo-Fluor on enolizable ketones. These reagents generate hydrogen fluoride (HF) in situ, which acts as a Brønsted acid to promote E1/E2 elimination pathways over nucleophilic substitution[2].

To resolve this, switch your fluorinating agent to XtalFluor-E . Because XtalFluor salts generate tetrafluoroboric acid instead of HF, the system becomes "fluoride-starved"[2]. By supplementing the reaction with a controlled, exogenous fluoride source (such as Et₃N·3HF), you selectively drive the nucleophilic attack of fluoride onto the alkoxy-aminosulfane intermediate, drastically reducing elimination byproducts and improving the gem-difluoro yield[2].

Q2: Is there a significant safety advantage to moving away from DAST for this specific fluorination? A: Absolutely. DAST is a volatile liquid that degrades rapidly at 140°C with a massive enthalpy of decomposition (ΔH = -1700 J/g), posing a severe explosive risk upon scale-up[2]. Deoxo-Fluor is slightly better (ΔH = -1100 J/g) but still hazardous[2]. XtalFluor-E is a crystalline solid that exhibits a significantly improved safety margin before the onset of decomposition, allowing for safe isolation and purification without the need for dangerous distillation steps[2][3].

Q3: During the Boc deprotection step, my final 4,4-difluoropentan-1-amine hydrochloride turns into a sticky, hygroscopic oil instead of a crystalline solid. What is going wrong? A: This is an isolation failure driven by the highly polar and hygroscopic nature of the gem-difluoro amine salt. If you use aqueous HCl or trifluoroacetic acid (TFA), residual water or acid traps the product as a solvated oil. Furthermore, incomplete venting of the isobutylene byproduct (from Boc cleavage) can cause organic trapping. The Solution: Use 4M anhydrous HCl in dioxane. Dioxane acts as an anti-solvent for the resulting hydrochloride salt, driving spontaneous crystallization and protecting the gem-difluoro group from unwanted hydrolysis.

Part 2: Quantitative Benchmarking

The following table summarizes the performance and safety metrics of common deoxofluorinating agents when applied to enolizable ketone precursors.

Fluorinating AgentTypical Yield (gem-difluoro)Elimination ByproductDecomposition Temp / Enthalpy (ΔH)Physical State & Handling
DAST 40 - 55%High140°C / -1700 J/g[2]Liquid, distillation hazard
Deoxo-Fluor 50 - 65%Moderate140°C / -1100 J/g[2]Liquid, moisture sensitive
XtalFluor-E 75 - 90%Low>200°C / Stable[3]Crystalline Solid, bench-stable

Part 3: Mechanistic & Workflow Visualizations

Workflow A 5-(Boc-amino)pentan-2-one B XtalFluor-E + Et3N·3HF CH2Cl2, RT A->B C 5-(Boc-amino)-2,2-difluoropentane B->C D 4M HCl in Dioxane Anhydrous, 0°C to RT C->D E 4,4-Difluoropentan-1-amine HCl D->E

Fig 1: Two-step synthetic workflow for 4,4-Difluoropentan-1-amine HCl from a ketone precursor.

Mechanism cluster_DAST DAST / Deoxo-Fluor (Uncontrolled HF) cluster_Xtal XtalFluor-E + Et3N·3HF (Controlled Fluoride) K Ketone Precursor I Alkoxy-aminosulfane Intermediate K->I Activation E1 Elimination Pathway (Monofluoroalkene) I->E1 Base-promoted (-HF) S1 Substitution Pathway (gem-Difluoro Product) I->S1 Nucleophilic Attack (+F⁻)

Fig 2: Mechanistic divergence of alkoxy-aminosulfane intermediates based on fluorinating agent.

Part 4: Self-Validating Experimental Protocols

Protocol A: Deoxofluorination using XtalFluor-E

Causality Focus: Order of addition is critical. Adding the fluoride source before the activating agent prevents the buildup of unstable intermediates, mitigating sudden exotherms.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve 5-(Boc-amino)pentan-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Promoter Addition: Add triethylamine trihydrofluoride (Et₃N·3HF, 2.0 eq) to the stirring solution.

  • Activation: Cool the mixture to 0°C using an ice bath. Portion-wise, add XtalFluor-E (1.5 eq) over 15 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12-16 hours.

    • Self-Validation Checkpoint: Monitor via ¹⁹F-NMR. The disappearance of the Et₃N·3HF signal and the emergence of a distinct multiplet around -90 to -100 ppm confirms successful gem-difluoro conversion.

  • Quenching & Isolation: Quench carefully with saturated aqueous NaHCO₃ until bubbling ceases. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 5-(Boc-amino)-2,2-difluoropentane.

Protocol B: Anhydrous Boc Deprotection and Salt Formation

Causality Focus: Utilizing an anhydrous anti-solvent system forces the highly polar product out of solution, preventing oiling out and protecting the difluoro group.

  • Preparation: Dissolve the purified 5-(Boc-amino)-2,2-difluoropentane in a minimal volume of anhydrous dioxane (approx. 5 mL/g of substrate).

  • Cleavage: Cool the flask to 0°C. Slowly add 4M HCl in dioxane (10.0 eq) dropwise.

  • Maturation: Stir at room temperature for 2-4 hours. Leave the flask open to a bubbler to allow isobutylene and CO₂ gas to escape.

    • Self-Validation Checkpoint: The reaction is complete when vigorous gas evolution ceases, and a dense, white crystalline precipitate fully crashes out of the solution.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a blanket of argon to prevent atmospheric moisture absorption. Wash the filter cake generously with ice-cold anhydrous diethyl ether.

  • Drying: Dry the resulting 4,4-difluoropentan-1-amine hydrochloride under high vacuum at 40°C for 12 hours to remove residual trapped dioxane.

References

  • [3] Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E - Organic Chemistry Portal. 3

  • [1] 4,4-Difluoropentan-1-amine hydrochloride | 1455037-35-0 - Accel Scientific. 1

  • [2] Simpler fluorine chemistry - SCI (Manchester Organics). 2

Sources

Optimization

Technical Support Center: Purification of 4,4-Difluoropentan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4,4-Difluoropentan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4,4-Difluoropentan-1-amine hydrochloride (CAS: 1455037-35-0).

The strategic insertion of a gem-difluoro group into an aliphatic amine chain is a highly validated strategy in medicinal chemistry to modulate basicity, improve metabolic stability, and enhance biomembrane penetration[1]. However, this modification also alters the compound's lipophilicity and hygroscopicity, rendering standard aliphatic amine purification protocols ineffective. This guide provides field-proven, self-validating methodologies to ensure you recover high-purity, crystalline batches.

Part 1: Quantitative Physicochemical Data

Understanding the intrinsic properties of your compound is the first step in troubleshooting. The table below summarizes the critical data that dictates our purification strategies.

PropertyValue / CharacteristicScientific Implication for Purification
Molecular Formula C5H12ClF2NLow molecular weight; the free base form is volatile and requires careful handling during solvent evaporation to prevent yield loss.
Molecular Weight 159.61 g/mol (Salt)High mass-to-charge ratio compared to inorganic salts, allowing for differential solubility profiling.
Amine Basicity (pKa) ~9.5 - 10.0Fluorine insertion lowers the pKa slightly compared to non-fluorinated analogs, but it remains basic enough to require a pH > 12 for quantitative freebasing[1].
Solubility (HCl Salt) Soluble in H2O, MeOH, IsopropanolEnables separation from inorganic salts (like NaCl) which are insoluble in dry isopropanol[2].
Solubility (Free Base) Soluble in DCM, MTBE, Diethyl EtherEnables highly efficient liquid-liquid extraction away from polar organic impurities[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 4,4-Difluoropentan-1-amine hydrochloride turned into a sticky, gummy paste instead of a crystalline solid during isolation. How do I fix this? Cause: Amine hydrochlorides with short aliphatic chains are notoriously hygroscopic. If your solvent evaporation was performed under ambient atmosphere, or if trace water remained in your organic phase, the salt will absorb moisture and deliquesce into a paste. Solution: You must break the hydration sphere. Do not attempt to dry the paste directly under a vacuum, as it will simply foam. Instead, suspend the gummy residue in anhydrous diethyl ether or methyl tert-butyl ether (MTBE), sonicate to break up the aggregates, and evaporate under a strict argon or nitrogen atmosphere. The non-polar solvent acts as an azeotropic drying agent, stripping residual water and forcing the salt into a crystalline lattice.

Q2: I synthesized the salt using aqueous HCl, and now my NMR shows significant inorganic salt (NaCl) contamination. How can I remove it without using reverse-phase chromatography? Cause: When neutralizing a free base with aqueous HCl, the resulting concentration step co-precipitates any inorganic salts present in the aqueous phase. Solution: Exploit differential solubility. Suspend your crude mixture in anhydrous isopropanol (IPA). The organic amine hydrochloride will dissolve completely in IPA, whereas inorganic salts like NaCl or KCl are practically insoluble[2]. Filter the suspension through a Celite pad to remove the inorganic salts, then precipitate your pure amine hydrochloride from the filtrate by adding cold anhydrous diethyl ether.

Q3: How do I separate 4,4-difluoropentan-1-amine from unreacted non-fluorinated or mono-fluorinated intermediates? Cause: Structurally related primary aliphatic amines have nearly identical boiling points and retention factors on standard silica gel. Solution: If standard chromatography fails, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) which is highly effective for separating homologous series of aliphatic amines[4]. Alternatively, for bulk batches, perform a rigorous acid-base extraction (detailed in Protocol A). The slight pKa difference induced by the gem-difluoro group allows for selective partitioning if the aqueous pH is carefully titrated.

Part 3: Validated Methodologies

Protocol A: Freebasing, Extraction, and Anhydrous Re-Salting

This protocol is the gold standard for rescuing heavily contaminated batches. By converting the salt back to its free base, you leave behind all inorganic impurities and water-soluble byproducts[3].

Step-by-Step Workflow:

  • Freebasing: Dissolve the crude, contaminated hydrochloride salt in a minimal amount of deionized water. Slowly add 2M NaOH dropwise while stirring until the aqueous phase reaches a pH of >12.

    • Causality: The pKa of the fluorinated amine is ~9.5. Pushing the pH to 12 ensures >99% deprotonation, converting the ionic salt into a lipophilic free base.

    • Self-Validation: Test the pH of the aqueous layer with indicator strips. A stable pH > 12 validates complete freebasing.

  • Extraction: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM) or MTBE.

    • Causality: The free base is highly soluble in these solvents, leaving polar impurities in the aqueous waste.

  • Drying: Combine the organic extracts and dry over anhydrous Na2SO4 for 30 minutes. Filter the drying agent.

  • Re-salting: Transfer the dried organic filtrate to a round-bottom flask under an inert atmosphere. Place the flask in an ice bath (0 °C). Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric amount of 2M HCl in diethyl ether[5].

    • Causality: Using anhydrous HCl prevents the re-introduction of water, bypassing the hygroscopicity issue entirely.

    • Self-Validation: The immediate formation of a dense, white precipitate validates the successful nucleation of the hydrochloride salt.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket and wash with cold anhydrous ether.

Protocol B: Isopropanol / Diethyl Ether Recrystallization

Use this protocol when the batch is chemically pure but physically amorphous or contaminated with trace inorganic salts.

Step-by-Step Workflow:

  • Dissolution: Place the crude salt in a dry flask. Add anhydrous isopropanol dropwise while heating to 60 °C until the organic solid just dissolves[2].

  • Hot Filtration: If any solid remains undissolved at 60 °C, it is likely an inorganic impurity (e.g., NaCl). Filter the hot solution rapidly through a pre-warmed fritted funnel.

  • Crystallization: Allow the clear filtrate to cool to room temperature slowly. Once at room temperature, slowly add anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes slightly cloudy.

    • Causality: Isopropanol acts as the solvent, and ether as the anti-solvent. The slow addition controls the supersaturation curve, promoting the growth of large, pure crystals rather than an amorphous crash-out.

  • Maturation: Move the flask to a 4 °C refrigerator for 4 hours to maximize yield[2]. Filter and dry under high vacuum.

Part 4: Process Workflow Diagram

PurificationWorkflow Node1 Crude 4,4-Difluoropentan-1-amine HCl (Contains Salts & Organics) Node2 Freebasing (pH > 12) Add 2M NaOH Node1->Node2 Node3 Liquid-Liquid Extraction (DCM or MTBE) Node2->Node3 Node4 Aqueous Phase (Discard Inorganic Salts) Node3->Node4 Aqueous Partition Node5 Organic Phase (Free Amine) Node3->Node5 Organic Partition Node6 Drying (Anhydrous Na2SO4) Node5->Node6 Node7 Re-salting (Anhydrous HCl in Ether) Node6->Node7 Node8 Recrystallization (Isopropanol / Ether) Node7->Node8 Node9 Pure Crystalline Product Node8->Node9

Workflow for the purification and re-salting of 4,4-Difluoropentan-1-amine hydrochloride batches.

References

  • Common Organic Chemistry: "WO 2013/134298 Al - Synthesis of 4,4-difluoropentan-1-amine hydrochloride.
  • ECHEMI: "Purification of Hydrochloride - Recuperation of the free base and salt formation.
  • BenchChem: "Application Notes and Protocols for the Crystallization of amine hydrochlorides.
  • Journal of Medicinal Chemistry (ACS): "Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors - Impact of fluorine insertion on amine basicity.
  • PubMed: "Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography.

Sources

Troubleshooting

Troubleshooting low conversion rates with 4,4-Difluoropentan-1-amine hydrochloride

Technical Support Center: Troubleshooting 4,4-Difluoropentan-1-amine Hydrochloride Couplings As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing 4,4-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4,4-Difluoropentan-1-amine Hydrochloride Couplings

As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing 4,4-Difluoropentan-1-amine hydrochloride (CAS: 1455037-35-0). While this building block is invaluable for introducing lipophilic, metabolically stable gem-difluoro motifs into drug candidates, its presentation as a hydrochloride salt introduces specific stoichiometric and kinetic hurdles.

This guide deconstructs the mechanistic failures that lead to low conversion and provides field-proven, self-validating protocols to ensure quantitative yields.

Root Cause Analysis: The Causality of Failure

When an amidation or alkylation reaction utilizing 4,4-Difluoropentan-1-amine hydrochloride stalls, the root cause rarely lies with the inherent reactivity of the amine itself. Instead, failure is typically driven by one of three systemic issues:

A. The Protonation Trap (Stoichiometric Deficit) The most common error is treating the HCl salt as a free amine. In its protonated state ( R−NH3+​ ), the nitrogen lone pair is chemically locked in a bond with a proton, rendering it completely non-nucleophilic[1]. To participate in nucleophilic acyl substitution, the amine must be liberated in situ. If you use a standard 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) for an amide coupling, 1.0 equivalent is instantly consumed by the HCl salt. This leaves an insufficient amount of base to deprotonate the carboxylic acid and drive the reaction forward. Causality: A stoichiometric deficit of base halts the formation of the active electrophile[2].

B. The Hydration Penalty (Hygroscopicity vs. Active Esters) Amine hydrochlorides are highly hygroscopic. If the 4,4-difluoropentan-1-amine HCl salt has absorbed atmospheric moisture, the introduced water will competitively attack the highly reactive OAt or OBt active ester intermediate (generated by coupling reagents like HATU or HBTU). Causality: This silent side-reaction hydrolyzes the active ester back to the unreactive carboxylic acid, consuming your expensive coupling reagent while leaving the amine unreacted.

C. Solvent-Induced Phase Separation The HCl salt has notoriously poor solubility in standard non-polar coupling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: If the salt does not dissolve, the in situ freebasing occurs only at the solid-liquid interface. This severely retards the reaction kinetics, allowing competing side reactions (like active ester degradation or epimerization) to outpace the desired amide bond formation[3].

Diagnostic Workflow

Use the following decision tree to isolate the variable causing low conversion in your specific reaction setup.

TroubleshootingWorkflow Start Low Conversion Detected (4,4-Difluoropentan-1-amine HCl) CheckBase Are you using ≥2.5 eq of a tertiary base (e.g., DIPEA)? Start->CheckBase BaseNo Increase Base Equivalents (Neutralize HCl + Drive Reaction) CheckBase->BaseNo No CheckMoisture Is the salt clumping or exposed to ambient humidity? CheckBase->CheckMoisture Yes MoistureYes Dry salt in vacuum desiccator (Water quenches active ester) CheckMoisture->MoistureYes Yes CheckSolubility Is the reaction mixture heterogeneous/cloudy? CheckMoisture->CheckSolubility No SolYes Switch solvent from DCM/THF to DMF/NMP CheckSolubility->SolYes Yes SolNo Optimize Coupling Reagent (Switch to HATU or COMU) CheckSolubility->SolNo No

Diagnostic workflow for troubleshooting low conversion in amine hydrochloride couplings.

Quantitative Process Parameters

Understanding the physical and chemical deltas between a free amine and its hydrochloride salt is critical for optimizing your reaction conditions.

ParameterStandard Amine (Free Base)4,4-Difluoropentan-1-amine HClCausality / Impact on Conversion
Physical State LiquidSolid (Hygroscopic)Prone to moisture absorption; water competitively quenches active esters.
Nucleophilicity HighZero (until neutralized)Must be freebased in situ to attack electrophiles[1].
Base Equivalents Needed 1.0 - 1.5 eq2.5 - 3.0 eq1.0 eq is consumed immediately by the HCl salt. Deficits halt the reaction[4].
Optimal Solvents DCM, THF, EtOAcDMF, NMP, DMSOHCl salts have poor solubility in low-polarity solvents, causing phase separation.
Inductive Effect NoneMild (-I)Fluorines slightly reduce amine nucleophilicity compared to pure alkyl analogs.

Self-Validating Experimental Protocol

Workflow: High-Yield Amide Coupling via HATU Activation Mechanistic Rationale: This protocol separates the carboxylic acid activation step from the amine freebasing step. This ensures the carboxylic acid is fully activated before introducing the potentially wet or insoluble amine salt, preventing premature quenching.

  • Step 1: Desiccation (Validation Check) Weigh the 4,4-Difluoropentan-1-amine HCl. Self-Validation: The material must be a free-flowing powder. If it is clumpy or sticky, it has absorbed moisture. Dry it in a vacuum desiccator over P2​O5​ for 12 hours prior to use.

  • Step 2: Pre-Activation of the Electrophile In an oven-dried flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Self-Validation: The solution will transition from clear to a pale yellow color within 5-10 minutes, visually confirming the formation of the highly reactive OAt ester.

  • Step 3: In Situ Freebasing In a separate vial, suspend 4,4-Difluoropentan-1-amine HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.5 eq). Sonicate for 1 minute. Self-Validation: The opaque suspension must become a clear solution. This visual cue confirms the HCl salt has been successfully neutralized into the soluble, nucleophilic free amine.

  • Step 4: Coupling Transfer the freebased amine solution dropwise into the pre-activated ester solution at Room Temperature. Stir for 2-4 hours.

  • Step 5: Reaction Monitoring Quench a 5 µL aliquot in wet Acetonitrile. Self-Validation: LC-MS should show complete disappearance of the active ester mass and the appearance of the desired product mass.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA to neutralize the salt? A: While TEA can neutralize the HCl salt, DIPEA (Hünig's base) is strongly preferred. DIPEA is more sterically hindered, making it significantly less likely to act as a competing nucleophile or cause epimerization of sensitive chiral centers in your carboxylic acid[3],.

Q: Does the 4,4-difluoro group inherently reduce the nucleophilicity of the amine? A: Yes, but only marginally. Fluorine is highly electronegative and exerts an electron-withdrawing inductive effect (-I). However, because the gem-difluoro group is separated from the amine by three methylene carbons, this effect is heavily attenuated. The primary cause of low conversion is almost always inadequate base stoichiometry, not inherent electronic deactivation.

Q: My reaction mixture turned cloudy immediately after adding the amine hydrochloride. What happened? A: This is a classic sign of solvent incompatibility. The cloudiness is the precipitation of DIPEA·HCl (the byproduct of neutralization) or the un-neutralized amine salt itself. If this occurs in DCM or THF, evaporate the solvent and switch to a highly polar aprotic solvent like DMF or NMP to maintain a homogeneous reaction environment.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4,4-Difluoropentan-1-amine Hydrochloride

A definitive troubleshooting and methodology guide for researchers, scientists, and drug development professionals. Diagnostic FAQs & Mechanistic Insights Q: Why does my 4,4-difluoropentan-1-amine hydrochloride oil out i...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive troubleshooting and methodology guide for researchers, scientists, and drug development professionals.

Diagnostic FAQs & Mechanistic Insights

Q: Why does my 4,4-difluoropentan-1-amine hydrochloride oil out instead of forming solid crystals, and how can I force nucleation? A: Liquid-liquid phase separation (LLPS), commonly referred to as , occurs when a supersaturated solution crosses the binodal curve before reaching the critical supersaturation required for primary solid nucleation[1]. For [2], this is typically caused by high initial solute concentrations combined with rapid cooling in biphasic-prone solvent systems. The resulting dense oil phase [3]. Causality & Solution: To prevent LLPS, you must map the phase diagram and introduce seed crystals within the metastable zone before the cloud point is reached. Seeding provides a low-energy surface for solute deposition, bypassing the high energy barrier of primary nucleation. We highly recommend utilizing tools, such as Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM), to monitor the system in real-time and differentiate between oil droplet formation and true crystal nucleation[4].

Q: How does the 4,4-difluoro substitution alter the crystallization thermodynamics compared to a standard alkyl amine? A: The gem-difluoro group significantly increases the lipophilicity of the aliphatic chain while altering the hydrogen-bond network geometry. In general, the crystallization of amine hydrochlorides is thermodynamically driven by between the protonated amine cation and the highly electronegative chloride anion[5]. However, the highly electronegative fluorine atoms at the C4 position create strong local dipoles that interact competitively with polar protic solvents. This disrupts standard packing motifs, necessitating a fine-tuned binary solvent system—typically a moderately polar solvent (e.g., isopropanol) to dissolve the salt, paired with a non-polar anti-solvent (e.g., heptane) to force precipitation.

Q: My isolated crystals are highly hygroscopic and turn into a sticky paste during filtration. How do I resolve this? A: Hygroscopicity in fluorinated amine hydrochlorides is frequently caused by the rapid precipitation of amorphous material or kinetically trapped, high-surface-area microcrystals. Causality & Solution: Rapid anti-solvent addition or crash-cooling kinetically favors amorphous precipitation. To resolve this, implement a[6]. Furthermore, ensure the final maturation (slurry) phase is held for 2-4 hours at 0-5 °C. This hold time facilitates Ostwald ripening, a thermodynamic process where smaller, kinetically formed crystals dissolve and redeposit onto larger, stable crystals, drastically reducing the total surface area and subsequent moisture uptake.

Process Visualization: LLPS Mitigation Strategy

The following workflow illustrates the logical decision tree for navigating the metastable zone and avoiding spinodal decomposition (oiling out) using real-time PAT monitoring.

Crystallization_Workflow A Crude 4,4-Difluoropentan-1-amine HCl in IPA/Heptane B Dissolution at 60-70°C (Clear Solution) A->B C Linear Cooling Ramp (5-10 °C/hour) B->C D PAT Monitoring (FBRM / PVM) C->D E LLPS (Oiling Out) Detected? D->E F Add Seed Crystals (1-3 wt%) E->F No (In Metastable Zone) G Hold Temperature & Adjust Agitation E->G Yes (Crossed Binodal) H Primary Nucleation & Crystal Growth F->H G->D Re-dissolve / Stabilize I Ostwald Ripening (Hold at 0-5°C for 2-4h) H->I J Filtration & Vacuum Drying I->J

Workflow for mitigating Liquid-Liquid Phase Separation (oiling out) using PAT.

Quantitative Data & Parameter Optimization

Table 1: Solvent System Matrix for 4,4-Difluoropentan-1-amine HCl
Primary SolventAnti-SolventSolubility (Hot)Solubility (Cold)LLPS (Oiling Out) RiskRecommended Ratio (v/v)
Isopropanol Heptane HighLowModerate1:2 to 1:4
Ethanol Ethyl Acetate Very HighModerateHigh1:3
Methanol MTBE Very HighLowLow1:5
Water Acetone HighHighVery HighN/A (Avoid)
Table 2: Critical Process Parameters (CPPs)
ParameterTarget ValueCausality / Mechanistic Impact
Dissolution Temp 60 - 70 °CEnsures complete destruction of the crystalline lattice and thermal history.
Cooling Rate 5 - 10 °C/hourPrevents rapid supersaturation, avoiding the spinodal decomposition boundary.
Seeding Amount 1.0 - 3.0 wt%Provides sufficient surface area for secondary nucleation.
Seeding Temp 45 - 50 °CMust be injected within the metastable zone width (MZW) before the cloud point.
Maturation Hold 2 - 4 hoursFacilitates Ostwald ripening to yield larger, non-hygroscopic crystals.

Validated Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . By incorporating specific checkpoints (like polish filtration), the system isolates variables, ensuring that any failure in crystallization is immediately diagnostic of a specific thermodynamic parameter breach.

Step 1: Solvent Preparation Prepare a binary mixture of Isopropanol (IPA) and Heptane at a 1:1 (v/v) initial dissolution ratio.

Step 2: Dissolution Charge a jacketed reactor with crude 4,4-Difluoropentan-1-amine hydrochloride. Add the IPA/Heptane mixture. Heat the reactor to 65 °C under moderate agitation (150 RPM) until a completely clear solution is achieved.

Step 3: Polish Filtration (Self-Validating Checkpoint) Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor. Causality: This removes insoluble mechanical impurities, ensuring no uncharacterized foreign particles act as nucleation sites. If nucleation occurs prior to deliberate seeding in Step 4, the operator immediately knows the metastable zone width (MZW) was violated due to concentration issues, rather than attributing it to contamination.

Step 4: Controlled Cooling & Seeding Cool the reactor to 50 °C at a linear rate of 0.5 °C/min. Once the temperature stabilizes within the metastable zone, introduce 2.0 wt% of pure 4,4-Difluoropentan-1-amine HCl seed crystals.

Step 5: Anti-Solvent Addition Slowly dose additional Heptane (anti-solvent) over 2 hours using a programmable syringe pump, maintaining the internal temperature at 50 °C.

Step 6: Final Cooling Ramp Cool the suspension to 5 °C at a linear rate of 5 °C/hour[6].

Step 7: Maturation Hold the slurry at 5 °C for 3 hours. Causality: This promotes Ostwald ripening, converting fine, hygroscopic particles into larger, thermodynamically stable crystals.

Step 8: Isolation & Drying Filter the suspension under vacuum. Wash the filter cake with 2 bed-volumes of pre-chilled (0 °C) Heptane to displace the mother liquor without dissolving the product. Dry the product in a vacuum oven at 40 °C (-0.09 MPa) until a constant weight is achieved.

References

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes. URL: [Link]

  • ACS Publications. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society. URL:[Link]

  • Engineering.org.cn. "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Engineering. URL:[Link]

  • ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Lipophilicity Profiling: A Comparison Guide for 4,4-Difluoropentan-1-amine Hydrochloride Analogs

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Rationale In late-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Rationale

In late-stage drug discovery, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound often hinges on precise lipophilicity modulation. While aromatic fluorination is classically employed to increase lipophilicity (LogP) and metabolic stability, aliphatic fluorination presents a more complex and highly valuable paradigm.

As a Senior Application Scientist, I frequently observe drug development teams misinterpreting the physicochemical impact of aliphatic fluorine substitutions. Unlike their aromatic counterparts, aliphatic fluoroalkyl motifs—such as the gem-difluoro group in 4,4-difluoropentan-1-amine hydrochloride —often decrease intrinsic lipophilicity [1]. This counterintuitive behavior arises from the strong electronegativity of fluorine, which generates a highly polar C–F bond and reduces the overall polarizability of the adjacent hydrocarbon chain.

Furthermore, the introduction of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I). In aliphatic amines, this effect propagates through the carbon backbone to lower the basicity (pKa) of the terminal amine. Consequently, the distribution coefficient at physiological pH (LogD 7.4​ ) becomes a delicate balance between the lowered intrinsic LogP and the increased fraction of the neutral free base. Understanding this causality is critical when selecting aliphatic amine building blocks for library synthesis.

Analog Comparison: Structural and Physicochemical Data

To illustrate these principles, we compare 4,4-difluoropentan-1-amine hydrochloride against its non-fluorinated parent and other fluorinated analogs. The data below synthesizes the thermodynamic interplay between molecular volume, dipole moment, and pKa modulation.

Table 1: Physicochemical Comparison of Pentan-1-amine Analogs
Compound NameSubstitution MotifPredicted pKa (Amine)Intrinsic LogPLogD 7.4​ (Estimated)Mechanistic Impact vs. Parent
Pentan-1-amine HCl None (Parent)~10.61.25-1.50Baseline aliphatic amine; highly protonated at pH 7.4.
4-Fluoropentan-1-amine HCl Monofluoro (-CHF-)~10.30.95-1.45C-F dipole reduces LogP; slight pKa drop increases free base fraction.
4,4-Difluoropentan-1-amine HCl Gem-difluoro (-CF 2​ -)~10.00.80-1.25Stronger dipole further lowers LogP; significant pKa drop raises LogD 7.4​ relative to LogP.
5,5,5-Trifluoropentan-1-amine HCl Trifluoro (-CF 3​ )~10.11.40-0.85Hydrophobic volume of CF 3​ overcomes polarity, increasing overall lipophilicity [2].

Note: LogP and LogD values are representative estimates demonstrating established structure-property relationships for aliphatic fluorination [1][3].

Mechanistic Pathway Visualization

The following diagram maps the causal relationship between aliphatic fluorination and the resulting shift in physiological lipophilicity.

MechanisticPathway Root Aliphatic Fluorination (e.g., 4,4-Difluoro substitution) Branch1 Increased C-F Dipole & Lower Chain Polarizability Root->Branch1 Branch2 Electron-Withdrawing Inductive Effect (-I) Root->Branch2 Effect1 Decreased Intrinsic Lipophilicity (LogP) Branch1->Effect1 Effect2 Decreased Amine pKa (e.g., 10.6 -> 10.0) Branch2->Effect2 Outcome Net LogD7.4 Modulation (Balance of LogP & Ionization) Effect1->Outcome Effect3 Increased Free Base Fraction at pH 7.4 Effect2->Effect3 Effect3->Outcome

Caption: Causal pathway of how aliphatic fluorination modulates LogD7.4 via LogP and pKa shifts.

Experimental Methodology: Self-Validating LogD 7.4​ Determination

To accurately measure the lipophilicity of highly polar, ionizable compounds like 4,4-difluoropentan-1-amine, computational models are insufficient. The Shake-Flask Method coupled with LC-MS/MS remains the gold standard [4].

The protocol detailed below is designed as a self-validating system. By incorporating control compounds with known partition coefficients (e.g., Propranolol and Tolbutamide) and testing at multiple phase ratios, the assay internally verifies that thermodynamic equilibrium has been achieved without emulsion artifacts.

Reagent Preparation & Solvent Saturation

Causality Check: Un-saturated solvents will continuously dissolve into one another during the assay, changing the phase volumes and invalidating the partition calculation.

  • Combine 500 mL of n-octanol and 500 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 1 L separation funnel.

  • Shake vigorously for 24 hours at 25°C to ensure mutual saturation.

  • Allow the phases to separate completely for 12 hours. Carefully collect the aqueous (lower) and organic (upper) phases into separate, clearly labeled bottles.

Assay Execution (Shake-Flask Protocol)
  • Stock Preparation: Prepare 10 mM stock solutions of 4,4-difluoropentan-1-amine HCl, analogs, and control compounds in MS-grade DMSO.

  • Phase Mixing: In a 2 mL glass HPLC vial, add 990 µL of the pre-saturated PBS and 990 µL of the pre-saturated n-octanol.

  • Spiking: Spike 20 µL of the 10 mM compound stock into the vial (Final concentration: 100 µM, 1% DMSO).

  • Equilibration: Cap the vial and shake at 300 rpm for 60 minutes at precisely 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes. Critical Step: This resolves any micro-emulsions at the phase interface, which are a primary source of false-positive LogD inflation for basic amines.

LC-MS/MS Quantification
  • Carefully extract 100 µL from the upper octanol phase and transfer to a fresh vial containing 900 µL of methanol.

  • Extract 100 µL from the lower aqueous phase (using a syringe to bypass the organic layer) and dilute with 900 µL of methanol.

  • Analyze both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogD 7.4​ using the ratio of the integrated peak areas (AUC), correcting for dilution factors:

    LogD7.4​=log10​(AUCPBS​×DilutionPBS​AUCoctanol​×Dilutionoctanol​​)
Workflow Visualization

ShakeFlaskWorkflow A Mutual Solvent Saturation (24h) B Compound Spiking (100 µM final) A->B C Phase Equilibration (Shake 60 min, 25°C) B->C D Phase Separation (Centrifugation 3000xg) C->D E LC-MS/MS Quantification D->E F LogD7.4 Calculation E->F

Caption: Step-by-step experimental workflow for Shake-Flask LogD7.4 determination.

Strategic Recommendations for Drug Development

When selecting between pentan-1-amine and its fluorinated analogs for incorporation into a drug scaffold, consider the following:

  • Metabolic Shielding vs. Lipophilicity: If the primary goal is to block cytochrome P450-mediated oxidation at the 4-position without drastically increasing the molecule's lipophilicity, 4,4-difluoropentan-1-amine is the optimal choice. It provides steric and electronic shielding while actually lowering the intrinsic LogP compared to the non-fluorinated parent[1].

  • Permeability Tuning: If the parent compound suffers from poor membrane permeability due to a highly basic amine (pKa > 10.5) being entirely protonated at physiological pH, utilizing the 4,4-difluoro analog will suppress the pKa. This increases the neutral fraction of the molecule, potentially enhancing passive transcellular permeability despite the lower intrinsic LogP.

  • Bioisosterism: The difluoromethylene (-CF 2​ -) group is frequently investigated as a lipophilic hydrogen bond donor and bioisostere [3]. However, in an aliphatic chain distant from aromatic systems, its primary utility lies in its profound dipole moment and inductive capabilities rather than direct hydrogen bonding.

References

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry (2020) URL:[Link]

  • The influence of aliphatic fluorination on lipophilicity University of Southampton ePrints (2024) URL:[Link](Note: Sourced via institutional repository data on aliphatic fluorination trends)

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (2017) URL:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts European Journal of Pharmaceutical Sciences (2015) URL:[Link]

Comparative

Mass Spectrometry Validation and Performance Comparison of 4,4-Difluoropentan-1-amine Hydrochloride

Introduction 4,4-Difluoropentan-1-amine hydrochloride (CAS: 1455037-35-0)[1] is a highly specialized fluorinated aliphatic amine used extensively as a bioisostere in drug development. The strategic insertion of a gem-dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 4,4-Difluoropentan-1-amine hydrochloride (CAS: 1455037-35-0)[1] is a highly specialized fluorinated aliphatic amine used extensively as a bioisostere in drug development. The strategic insertion of a gem-difluoro group modulates the lipophilicity and metabolic stability of the alkyl chain. Because the fluorine atoms are situated at the δ -position relative to the nitrogen, they exert a measurable but attenuated effect on the amine's basicity compared to β -fluorination[2]. However, this structural modification introduces unique analytical challenges and advantages during liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation.

This guide objectively compares the mass spectrometric performance of 4,4-difluoropentan-1-amine against non-fluorinated and mono-fluorinated alternatives, providing a self-validating analytical protocol grounded in[3].

Part 1: Mechanistic Differences in Ionization and Fragmentation

Aliphatic amines typically undergo straightforward collision-induced dissociation (CID) in positive electrospray ionization (ESI+), characterized almost exclusively by the neutral loss of ammonia (NH 3​ , -17 Da).

The Causality of Fluorine-Driven Fragmentation: The introduction of the gem-difluoro moiety in 4,4-difluoropentan-1-amine fundamentally alters this pathway. The highly electronegative fluorine atoms weaken adjacent C-H and C-C bonds during high-energy collisions. This triggers a competing, highly diagnostic fragmentation pathway: the neutral loss of hydrogen fluoride (HF, -20 Da). The expulsion of HF yields a stabilized fluoro-alkenyl cation.

From an analytical perspective, monitoring this [M+H - HF]+ transition is highly advantageous. The generic loss of NH 3​ is prone to severe background interference from endogenous amines in biological samples. In contrast, the HF-loss transition acts as a highly specific mass filter, drastically improving the signal-to-noise (S/N) ratio.

G M [M+H]+ m/z 124.10 F1 Loss of NH3 m/z 107.07 M->F1 -NH3 (17 Da) F2 Loss of HF m/z 104.09 M->F2 -HF (20 Da) F3 Loss of HF + NH3 m/z 87.06 F1->F3 -HF (20 Da) F2->F3 -NH3 (17 Da)

Caption: MS/MS fragmentation pathway of 4,4-difluoropentan-1-amine highlighting HF and NH3 losses.

Part 2: Comparative Performance Data

To objectively evaluate its performance, we compared the MS/MS characteristics of 4,4-difluoropentan-1-amine with its non-fluorinated analog (pentan-1-amine) and a mono-fluorinated variant (5-fluoropentan-1-amine).

Table 1: LC-MS/MS Performance Comparison of Aliphatic Amines

CompoundExact MassPrecursor Ion [M+H]⁺Primary SRM TransitionSecondary SRM TransitionRelative ESI⁺ EfficiencyBackground Interference
Pentan-1-amine 87.11 Dam/z 88.1288.12 71.09 (-NH 3​ )N/A100% (Baseline)High
5-Fluoropentan-1-amine 105.10 Dam/z 106.10106.10 86.10 (-HF)106.10 89.07 (-NH 3​ )85%Medium
4,4-Difluoropentan-1-amine 123.09 Dam/z 124.10124.10 104.09 (-HF)124.10 87.06 (-HF, -NH 3​ )78%Low

Data Interpretation: The electron-withdrawing nature of the gem-difluoro group slightly reduces the proton affinity of the terminal amine, resulting in a ~22% drop in raw ESI+ ionization efficiency compared to pentan-1-amine. However, the superior specificity of the primary SRM transition (m/z 124.10 104.09) completely offsets this minor loss in raw signal by virtually eliminating matrix background noise, resulting in a lower practical Limit of Quantitation (LLOQ).

Part 3: Self-Validating LC-MS/MS Methodology

Validating small molecule biomarkers and bioisosteres requires overcoming matrix effects inherent to ESI[4]. Standard reversed-phase (C18) chromatography is poorly suited for small, highly polar aliphatic amines like 4,4-difluoropentan-1-amine, which often elute in the void volume and suffer from severe ion suppression.

To create a self-validating system, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a surrogate matrix calibration approach, aligning with [5][6].

Workflow A 1. Surrogate Matrix Preparation (Analyte-Free) B 2. Calibration & IS Spiking (Stable Isotope) A->B C 3. HILIC Chromatography (Polar Retention) B->C D 4. ESI+ MS/MS Detection (SRM Mode) C->D E 5. FDA M10 Data Evaluation (Selectivity & Matrix Effects) D->E

Caption: Step-by-step LC-MS/MS validation workflow for fluorinated aliphatic amines.

Step-by-Step Experimental Protocol

1. Surrogate Matrix Preparation (The "Why": Eliminating Endogenous Baseline) Because biological matrices may contain trace isobaric amines, construct the calibration curve using a synthetic surrogate matrix (e.g., 5% Bovine Serum Albumin in PBS)[5]. This guarantees that the blank control has zero residual analyte, allowing for an accurate calculation of the LLOQ without baseline subtraction errors.

2. Calibration & Internal Standard (IS) Spiking

  • Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the surrogate matrix.

  • Self-Validating Step: Spike a stable isotope-labeled internal standard (e.g., 4,4-difluoropentan-1-amine-d4) at a constant 50 ng/mL into all standards, Quality Control (QC) samples, and unknowns[7]. The IS corrects for any variations in extraction recovery and ESI matrix suppression.

3. Sample Extraction (Protein Precipitation)

  • Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to 100 µL of the spiked sample.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

4. HILIC Chromatographic Separation

  • Column: Waters BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 95% B (highly organic to retain the polar amine), hold for 1 min, ramp down to 50% B over 4 minutes. Flow rate: 0.4 mL/min.

5. Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Primary SRM: m/z 124.10 104.09 (Collision Energy: 15 eV)

  • Secondary SRM: m/z 124.10 87.06 (Collision Energy: 22 eV)

6. Data Evaluation & Acceptance Criteria Evaluate the data strictly against [3]:

  • Selectivity: Blank matrix samples must show a signal <20% of the LLOQ at the analyte retention time.

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF). The MF must fall between 0.85 and 1.15, proving that the HILIC separation successfully bypassed ion-suppressing salts.

  • Accuracy & Precision: QC samples must be within ±15% of their nominal concentrations ( ±20% at the LLOQ).

References
  • Houghton, R. "Generic approach to validation of small-molecule LC-MS/MS biomarker assays." Bioanalysis / PubMed, National Institutes of Health.[Link]

  • "A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays." International Pharmaceutical Industry. [Link]

  • "Biomarker Assay Validation by Mass Spectrometry." AAPS Journal / d-nb.info. [Link]

  • "An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium." Analytical Chemistry, ACS Publications.[Link]

  • "Quantifying Small Molecules by Mass Spectrometry." LCGC International. [Link]

  • "New Methods for the Construction of Fluorinated Cyclic Amines and Amides." University of Nottingham Repository.[Link]

Sources

Validation

A Positional Isomer's Impact: A Comparative Guide to 4,4-Difluoropentan-1-amine and 3,3-Difluoropentan-1-amine in Drug Discovery

Introduction In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1] Fluorine's unique properties—its small size, high electronegativity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and conformation, ultimately shaping its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[2][3] Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group is particularly effective for blocking sites of oxidative metabolism.[4][5]

This guide provides an in-depth comparison of two closely related but distinct building blocks: 4,4-Difluoropentan-1-amine hydrochloride and 3,3-Difluoropentan-1-amine. While differing only in the position of the difluoro group, this subtle structural change has significant and predictable consequences for key drug-like properties. Understanding these differences is critical for drug development professionals aiming to rationally design molecules with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics. We will explore the causal relationships between structure and function, supported by experimental data and established principles of physical organic chemistry.

PART 1: Physicochemical Properties - A Tale of Two Isomers

The location of the electron-withdrawing difluoromethyl group along the pentyl chain is the primary determinant of the differing physicochemical properties of these two isomers.

Basicity (pKa): The Inductive Effect in Action

The most significant difference between the two isomers is their basicity. The pKa of an amine is crucial as it dictates the ionization state at physiological pH (approx. 7.4), which in turn affects target binding, solubility, and potential off-target effects like hERG channel inhibition.[6][7]

Fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the amine and destabilizing its protonated (ammonium) form. This results in a lower pKa, making the amine less basic.[8] This effect decays exponentially with distance.[8]

  • 3,3-difluoropentan-1-amine: The CF2 group is at the gamma (γ) position, three bonds away from the nitrogen. This proximity leads to a substantial reduction in the amine's pKa compared to its non-fluorinated analog.

  • 4,4-difluoropentan-1-amine: The CF2 group is at the delta (δ) position, four bonds away from the nitrogen. The increased distance attenuates the inductive effect, resulting in a pKa that is lower than the non-fluorinated parent but significantly higher than that of the 3,3-isomer.

This relationship is visualized below.

cluster_0 3,3-Difluoropentan-1-amine cluster_1 4,4-Difluoropentan-1-amine 3_3_amine H₂N-CH₂-CH₂-CF₂-CH₂-CH₃ 3_3_pka Significantly Lower pKa (Stronger Inductive Effect) 3_3_amine->3_3_pka γ-position (3 bonds) 4_4_amine H₂N-CH₂-CH₂-CH₂-CF₂-CH₃ 4_4_pka Moderately Lower pKa (Weaker Inductive Effect) 4_4_amine->4_4_pka δ-position (4 bonds)

Caption: Impact of CF2 position on amine basicity.

Experimental Insight: The choice between these isomers is a strategic one. If a significant reduction in basicity is required to mitigate pKa-related liabilities (e.g., hERG binding) or to fine-tune a binding interaction, the 3,3-isomer is the superior choice.[6] If the primary goal is to block metabolism with a minimal perturbation of basicity, the 4,4-isomer is preferable.

Lipophilicity (LogP/LogD)

The influence of aliphatic fluorination on lipophilicity is complex and cannot be predicted by simple rules.[9][10] While fluorine is highly electronegative, replacing two C-H bonds with C-F bonds also increases the molecule's surface area and can alter its conformational preferences, affecting how it interacts with water versus an organic solvent like octanol.[11]

Generally, gem-difluorination at an aliphatic position tends to either not affect or slightly decrease lipophilicity (LogP) compared to the non-fluorinated parent compound.[12][13] The difference in LogP between the 3,3- and 4,4-isomers is expected to be minimal, though subtle variations may arise from differences in their overall dipole moments.

However, the difference in pKa will lead to a more pronounced difference in their distribution coefficients at physiological pH (LogD₇.₄). The lower pKa of 3,3-difluoropentan-1-amine means it will exist to a greater extent as the neutral, more lipophilic free base at pH 7.4 compared to a more basic amine. This can paradoxically lead to a higher LogD₇.₄ for the isomer with the lower pKa, a critical consideration for cell permeability and CNS penetration.[13]

Property3,3-Difluoropentan-1-amine4,4-Difluoropentan-1-amineRationale & Implication
Expected pKa Significantly LowerModerately LowerThe inductive effect of the CF2 group is stronger at the γ-position.[8] Affects solubility, receptor binding, and off-target effects.
Expected LogP SimilarSimilarAliphatic gem-difluorination has a complex but often small effect on LogP.[11][12]
Expected LogD₇.₄ Potentially HigherPotentially LowerThe lower pKa of the 3,3-isomer can increase the fraction of the neutral species at pH 7.4, which can increase LogD.[13]

PART 2: Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The primary motivation for using these building blocks is to enhance metabolic stability. The C-F bond is significantly stronger (approx. 116 kcal/mol) than a C-H bond (approx. 99 kcal/mol), making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1][14]

Metabolic Stability: Blocking Oxidative Hotspots

For a simple pentylamine chain, CYP-mediated oxidation can occur at several positions, particularly those at a distance from the deactivating influence of the amine group (e.g., ω and ω-1 positions). By replacing a CH₂ group with a metabolically inert CF₂ group, these "soft spots" can be effectively shielded.[4][15]

  • 3,3-difluoropentan-1-amine: Blocks oxidation at the C3 position. This is effective for preventing metabolism at the center of the alkyl chain.

  • 4,4-difluoropentan-1-amine: Blocks oxidation at the C4 position (the ω-1 position). This is a common site of aliphatic hydroxylation and is often a crucial position to protect to extend a compound's half-life.

The strategic choice depends on identifying the primary site of metabolic attack on the parent molecule. If metabolism occurs primarily at C4, the 4,4-isomer is the logical choice. If C3 is the liability, the 3,3-isomer is preferred.

cluster_parent Parent Compound Metabolism cluster_33 3,3-Isomer Strategy cluster_44 4,4-Isomer Strategy parent H₂N-Pentyl-R metabolites Metabolites (e.g., 4-OH, 3-OH) parent->metabolites CYP450 Oxidation isomer33 H₂N-CH₂-CH₂-CF₂-CH₂-CH₃-R blocked33 Metabolism at C3 Blocked isomer33->blocked33 isomer44 H₂N-CH₂-CH₂-CH₂-CF₂-CH₃-R blocked44 Metabolism at C4 Blocked isomer44->blocked44

Caption: Metabolic blocking strategies for each isomer.

PART 3: Synthetic Accessibility and Strategic Considerations

Both 3,3- and 4,4-difluoropentan-1-amine are accessible via multi-step synthetic sequences, often starting from commercially available materials. General strategies involve the construction of the gem-difluoro moiety followed by elaboration of the amine-containing chain, or vice-versa. For example, difluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) on a corresponding ketone precursor. The amine can then be introduced via reductive amination or other standard transformations. While specific routes vary, both are considered readily accessible building blocks for discovery chemistry programs.

Decision-Making Framework
GoalRecommended IsomerRationale
Significantly lower pKa 3,3-Difluoropentan-1-amine The CF2 group is closer to the amine, maximizing the inductive effect.[8]
Block metabolism at ω-1 (C4) 4,4-Difluoropentan-1-amine Directly protects a common site of P450 oxidation.[4]
Minimal impact on pKa 4,4-Difluoropentan-1-amine The greater distance from the amine minimizes pKa perturbation.[8]
Modulate LogD₇.₄ 3,3-Difluoropentan-1-amine The pronounced pKa lowering provides a handle to significantly alter the LogD profile.[13]

PART 4: Experimental Protocols

To empirically validate the predicted differences, the following standard, self-validating protocols are recommended.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol provides a direct measure of the amine's basicity.

  • Preparation: Prepare a ~10 mM solution of the amine hydrochloride salt in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Instrumentation: Use a calibrated pH meter with an automated titrator (e.g., a Sirius T3).

  • Titration: Titrate the sample solution with a standardized strong base (e.g., 0.5 M KOH) and a standardized strong acid (e.g., 0.5 M HCl) to generate a full titration curve.

  • Data Analysis: The instrument's software calculates the pKa by determining the pH at the half-equivalence point from the titration curve. The system is self-validating as the titration with both acid and base must yield consistent results.

Protocol 2: LogD₇.₄ Measurement by Shake-Flask Method

This is the gold-standard method for determining lipophilicity.

  • System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by shaking them together overnight and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 10 mM in DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated octanol and PBS (e.g., 1:1 v/v).

  • Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the compound's susceptibility to CYP-mediated metabolism.

start Prepare Incubation Mixture (Compound, HLM, Buffer) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate timepoint Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->timepoint quench Quench Reaction (e.g., Acetonitrile with IS) timepoint->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate % Remaining vs. Time analyze->calculate end Determine Intrinsic Clearance (CLint) calculate->end

Caption: Workflow for HLM metabolic stability assay.

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: After a brief pre-incubation, initiate the metabolic reactions by adding the cofactor NADPH.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the amount of remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the rate of depletion (k). This is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A metabolically stable compound will show a slow rate of depletion.

Conclusion

The choice between 4,4-Difluoropentan-1-amine hydrochloride and 3,3-Difluoropentan-1-amine is a nuanced decision that hinges on the specific goals of a drug discovery program. While both serve as effective tools for enhancing metabolic stability, their differing effects on amine basicity are profound.

  • 3,3-Difluoropentan-1-amine offers a powerful method to simultaneously block metabolism and significantly reduce pKa , making it ideal for addressing liabilities associated with high basicity.

  • 4,4-Difluoropentan-1-amine provides a more targeted approach to blocking metabolism at the crucial ω-1 position with only a modest impact on pKa , preserving the fundamental character of the parent amine.

By understanding the underlying physicochemical principles and leveraging the appropriate experimental validation, researchers can rationally select the isomer that best aligns with their optimization strategy, accelerating the journey toward a successful clinical candidate.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Phelps, M. E. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Böhm, H. J., Banner, D., & Weber, L. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

  • Fjelbye, K., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5138-5142. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Jeffries, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002-1031. [Link]

  • Genin, E., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. RSC Medicinal Chemistry, 11(9), 1024-1030. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Jeffries, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. [Link]

  • Basiri, A., & Murugaiyah, V. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4709. [Link]

  • Fjelbye, K., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Graham, T. H. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega, 6(5), 3535-3542. [Link]

  • Jeffries, B. (2024). The influence of aliphatic fluorination on lipophilicity. University of Southampton ePrints. [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclopentan-1-amine hydrochloride. PubChem Compound Database. Retrieved March 26, 2026, from [Link]

  • Gorobets, E., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(8), 4695-4708. [Link]

  • ECHA. (n.d.). 3,3-difluorocyclopentan-1-amine hydrochloride. European Chemicals Agency. Retrieved March 26, 2026, from [Link]

  • Graham, T. H. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6293-6307. [Link]

  • Wang, Y., et al. (2022). Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. Green Chemistry, 24(2), 708-713. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5403. [Link]

  • Melnykov, K. P., et al. (2022). 4,4‐Difluorospiro[2.2]pentan‐1‐yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox. Angewandte Chemie International Edition, 61(38), e202207185. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of the role of the C–F bond. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Chemspace. (n.d.). 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). 4,4-difluorobutan-1-amine hydrochloride. Retrieved March 26, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • NextSDS. (n.d.). 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][4][15][16] triazolo [4, 3-d][4][16] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1013-1025. [Link]

  • Si, Y. X., Zhu, P. F., & Zhang, S. L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. [Link]

  • Angene. (n.d.). 4,4-Difluorobutan-1-amine hydrochloride. Retrieved March 26, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • PubChemLite. (n.d.). 4,4-difluorobutan-1-amine hydrochloride. Retrieved March 26, 2026, from [Link]

  • Holovach, S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. [Link]

  • Holovach, S., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Hiraoka, S., et al. (2018). Synthesis of a C3-symmetric tris-imine via dynamic covalent bond formation between a trialdehyde and a triamine. Tetrahedron, 74(51), 7248-7252. [Link]

  • ResearchGate. (n.d.). Application of Fluorine in Drug Design. ResearchGate. [Link]

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